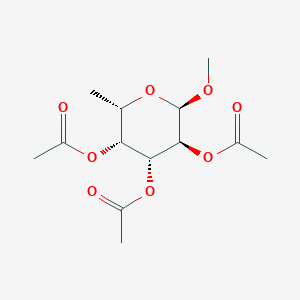
alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate
Descripción general
Descripción
Alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is a chemical compound used in various scientific research fields. It is a derivative of galactose, a type of sugar, and is characterized by the presence of acetyl groups at the 2, 3, and 4 positions of the galactopyranoside ring. This compound is often utilized in carbohydrate chemistry and glycobiology studies due to its unique structural properties .
Métodos De Preparación
The synthesis of alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate typically involves the acetylation of methyl 6-deoxy-alpha-L-galactopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation at the desired positions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ automated systems to control reaction conditions precisely and ensure consistent product quality .
Análisis De Reacciones Químicas
Alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate molecules and as a model compound in studying carbohydrate chemistry.
Biology: This compound is utilized in glycobiology to study the structure and function of glycoproteins and glycolipids.
Medicine: Research involving this compound includes its potential use in developing new therapeutic agents, particularly in the field of antiviral and antifungal drugs.
Industry: It is used in the production of various biochemical reagents and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism by which alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit the activity of certain viral enzymes by binding to their active sites, thereby preventing the replication of the virus. In antifungal studies, it interacts with fungal cell wall components, disrupting their integrity and leading to cell death .
Comparación Con Compuestos Similares
Alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate can be compared with other similar compounds such as:
Methyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-galactopyranoside: Used in glycobiology research, this compound has phenylmethyl groups instead of acetyl groups, which affects its reactivity and applications.
Methyl alpha-D-galactopyranoside: This compound lacks the acetyl groups and is used as an inhibitor in various biochemical studies.
Methyl 6-deoxy-alpha-L-galactopyranoside: The precursor to the triacetate derivative, used in the synthesis of more complex carbohydrate molecules.
The uniqueness of this compound lies in its specific acetylation pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Propiedades
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVWBDNQHISFHI-MCNNAKBESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199566 | |
| Record name | α-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24333-02-6 | |
| Record name | α-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24333-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B3254640.png)




![6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B3254703.png)




